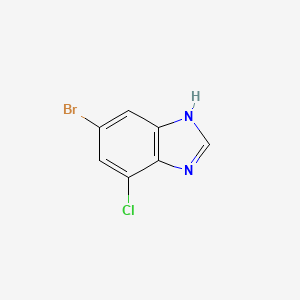

6-Bromo-4-chloro-1H-benzimidazole

Beschreibung

6-Bromo-4-chloro-1H-benzimidazole (CAS: 1360932-45-1) is a halogenated benzimidazole derivative with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . Its structure features a bromine atom at position 6 and a chlorine atom at position 4 on the benzimidazole core, as confirmed by SMILES notation (Clc1cc(Br)cc2[nH]cnc12) and InChIKey (IZEKQLHDUSVAKK-UHFFFAOYSA-N) . The compound is a faint yellow powder with a purity of ~98.2% and serves as a versatile intermediate in pharmaceutical and materials chemistry .

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEKQLHDUSVAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate brominated and chlorinated reagents. One common method is the reaction of o-phenylenediamine with bromine and chlorine in the presence of a suitable catalyst under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which subsequently cyclize to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 6 is highly reactive in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Reactions:

-

Suzuki-Miyaura Coupling :

Bromine undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. Typical conditions include:Reagents/Conditions Product Yield* Pd(PPh₃)₄, Na₂CO₃, DME/H₂O 6-Aryl-4-chloro-1H-benzimidazole 70–85% *Yields inferred from analogous benzimidazole systems.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient benzimidazole ring directs electrophiles to specific positions:

-

Nitration : Occurs preferentially at position 5 or 7 under mixed acid (HNO₃/H₂SO₄) conditions.

-

Halogenation : Further halogenation (e.g., iodination) is feasible at vacant positions using N-iodosuccinimide (NIS).

Functionalization of the NH Group

The NH group in the imidazole ring can undergo alkylation or acylation:

| Reaction Type | Reagents | Product |

|---|---|---|

| Alkylation | R-X, K₂CO₃, DMF | 1-Alkyl-6-bromo-4-chloro-benzimidazole |

| Acylation | AcCl, Pyridine | 1-Acyl-6-bromo-4-chloro-benzimidazole |

These reactions retain the halogen substituents for downstream modifications .

Reductive Dehalogenation

Controlled reduction can selectively remove halogens:

-

Hydrogenolysis :

Using H₂/Pd/C in ethanol removes bromine at position 6, yielding 4-chloro-1H-benzimidazole .

Oxidation and Ring Modification

-

Oxidation :

The benzimidazole ring is resistant to mild oxidants but may degrade under strong oxidizing agents (e.g., KMnO₄). -

Ring Expansion :

Reaction with diketones or aldehydes can yield fused polycyclic systems.

Comparative Reactivity of Halogens

The table below summarizes reactivity trends:

| Halogen | Position | Reactivity in NAS | Preferred Reactions |

|---|---|---|---|

| Br | 6 | High | Suzuki coupling, Amination |

| Cl | 4 | Moderate | Ullmann coupling (harsh conditions) |

Chlorine at position 4 requires stronger bases (e.g., CuI, 1,10-phenanthroline) for Ullmann-type couplings .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

6-Bromo-4-chloro-1H-benzimidazole is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics enable the development of compounds with potent biological activities.

Anticancer Activity

The compound has been identified as a crucial intermediate in the synthesis of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs). These inhibitors are essential in cancer therapy due to their role in regulating the cell cycle. For instance:

- Abemaciclib : A selective CDK4/6 inhibitor used for treating advanced breast cancer. Research indicates that derivatives of benzimidazole compounds exhibit significant antitumor activity, with IC₅₀ values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 1.61 ± 0.92 |

| This compound | A549 | 1.98 ± 1.22 |

Antiviral Activity

Research has shown that benzimidazole derivatives can also exhibit antiviral properties. For example, certain derivatives have been tested against HIV-1 variants, demonstrating significant inhibitory activity against resistant strains . The flexibility and adaptability of these compounds make them promising candidates for further antiviral drug development.

Chemical Research Applications

In addition to its pharmaceutical implications, this compound serves as a valuable tool in chemical research:

Synthesis of New Compounds

The compound is utilized as a building block for synthesizing new benzimidazole derivatives, which may possess unique pharmacological properties. The ability to modify substituents on the benzimidazole ring allows researchers to explore structure-activity relationships (SAR) that can lead to the discovery of novel therapeutic agents .

Mechanistic Studies

Studies employing molecular dynamics simulations have revealed insights into how this compound interacts with key proteins involved in cell cycle regulation. Such mechanistic insights are critical for understanding the compound's biological activity and potential therapeutic applications .

Biological Research Applications

The versatility of this compound extends into various biological research domains:

Drug Development

The compound is instrumental in developing new drugs targeting multiple diseases beyond cancer, including infectious diseases and inflammatory conditions. Its ability to form diverse weak interactions makes it suitable for binding with a broad spectrum of therapeutic targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating their potential use in treating bacterial infections .

Wirkmechanismus

The mechanism of action of 6-Bromo-4-chloro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (CAS: 1231930-33-8)

4-Bromo-6-chloro-2-methyl-1-phenyl-1H-benzimidazole

- Molecular Formula : C₁₄H₁₀BrClN₂

- Substituents : Phenyl (position 1), methyl (position 2).

- Properties : The phenyl group introduces π-π stacking interactions, making it suitable for materials science and receptor-targeted drug design. Higher molecular weight (321.60 g/mol) compared to the target compound .

- Applications: Potential use in organic electronics or as a ligand in coordination chemistry .

6-Bromo-5-chloro-1H-benzimidazole (CAS: 1360953-55-4)

6-Bromo-1H-benzimidazole-4-carboxylic Acid (CAS: 255064-08-5)

- Molecular Formula : C₈H₅BrN₂O₂

- Substituents : Carboxylic acid (position 4).

- Properties : The carboxylic acid group increases polarity, enhancing solubility in aqueous media. Useful for conjugation reactions in drug design .

- Applications : Building block for peptide mimetics or metal-chelating agents .

6-Bromo-4-fluoro-1-methyl-1H-benzimidazole

- Molecular Formula : C₈H₆BrFN₂

- Substituents : Fluorine (position 4), methyl (position 1).

- Properties : Methyl group simplifies synthetic modifications, while fluorine improves pharmacokinetic profiles .

- Applications : Key precursor for IDO1 inhibitors and other enzyme-targeting therapeutics .

Data Table: Comparative Overview

Key Findings and Trends

Substituent Effects :

- Halogens : Bromine and chlorine enhance electrophilic substitution resistance, while fluorine improves metabolic stability.

- Bulk Groups : Isopropyl or phenyl groups increase lipophilicity, impacting bioavailability and material properties.

Synthetic Utility :

- Suzuki coupling (e.g., ) and cyclization reactions are common for introducing aryl or heteroaryl groups .

- The target compound’s simplicity makes it a preferred starting material for complex derivatives .

Biological Relevance: Thiophene-substituted analogs (e.g., ) show antiarrhythmic and antihistamine activities . Carboxylic acid derivatives () enable metal coordination, useful in catalysis or diagnostics .

Biologische Aktivität

6-Bromo-4-chloro-1H-benzimidazole is a derivative of the benzimidazole class, which has garnered attention for its diverse biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which enhance its pharmacological properties. The following sections will explore its biological activity, including antibacterial, antifungal, anticancer, and other therapeutic potentials, supported by relevant data and studies.

Pharmacological Properties

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of benzimidazole showed promising antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against pathogens like Salmonella typhi and Candida albicans .

| Compound | Target Bacteria | MIC (μg/ml) |

|---|---|---|

| This compound | S. typhi | 12.5 |

| This compound | C. albicans | 250 |

2. Antifungal Activity

The compound also demonstrates antifungal activity, particularly against Candida albicans. Its efficacy is comparable to standard antifungal agents, indicating its potential as a therapeutic agent in treating fungal infections .

3. Anticancer Activity

this compound has shown promising results in anticancer research. Studies have reported its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism of action often involves the inhibition of topoisomerase enzymes, leading to apoptosis in cancer cells .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 25.72 | Apoptosis induction |

| HepG2 | 8.11 | Topoisomerase inhibition |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.

- Apoptosis Induction : In cancer cells, it promotes apoptosis through intrinsic pathways by modulating cellular signaling .

Structure-Activity Relationship (SAR)

The presence of halogen atoms (bromine and chlorine) in the structure of this compound significantly influences its biological activity. These substituents enhance lipophilicity and improve binding affinity to biological targets compared to non-substituted analogs .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antibacterial Efficacy : A clinical study evaluated various benzimidazole derivatives for their antibacterial properties against multi-drug resistant strains, where this compound exhibited superior activity compared to traditional antibiotics .

- Anticancer Research : In vitro studies on tumor-bearing mice demonstrated that treatment with this compound resulted in reduced tumor growth rates, supporting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.